molecular formula C12H14ClN5 B13868265 2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

Cat. No.: B13868265
M. Wt: 263.72 g/mol
InChI Key: RRNCUFJNVFGVFD-UHFFFAOYSA-N
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Description

2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyridine, imidazole, and pyrazole rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is unique due to its combination of three heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

2-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H13N5.ClH/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10;/h1-2,4,6-9H,3,5,13H2;1H

InChI Key

RRNCUFJNVFGVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=CN(C3=C2)CCN.Cl

Origin of Product

United States

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